molecular formula C21H22N2O2S B11103983 4-(pentyloxy)-N-{(E)-[5-(pyridin-2-ylsulfanyl)furan-2-yl]methylidene}aniline

4-(pentyloxy)-N-{(E)-[5-(pyridin-2-ylsulfanyl)furan-2-yl]methylidene}aniline

Cat. No.: B11103983
M. Wt: 366.5 g/mol
InChI Key: MJCSRUWMKDYDEL-UHFFFAOYSA-N
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Description

N-[4-(PENTYLOXY)PHENYL]-N-{(E)-1-[5-(2-PYRIDYLSULFANYL)-2-FURYL]METHYLIDENE}AMINE is a complex organic compound characterized by its unique structure, which includes a pentoxyphenyl group and a pyridylsulfanyl-furyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(PENTYLOXY)PHENYL]-N-{(E)-1-[5-(2-PYRIDYLSULFANYL)-2-FURYL]METHYLIDENE}AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Pentoxyphenyl Intermediate: This involves the reaction of 4-bromophenol with pentyl bromide in the presence of a base such as potassium carbonate to form 4-pentyloxyphenol.

    Synthesis of the Pyridylsulfanyl-Furyl Intermediate: This step involves the reaction of 2-bromopyridine with 2-furylthiol in the presence of a palladium catalyst to form 5-(2-pyridylsulfanyl)-2-furyl.

    Condensation Reaction: The final step involves the condensation of the pentoxyphenyl intermediate with the pyridylsulfanyl-furyl intermediate in the presence of a suitable condensing agent such as phosphorus oxychloride to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative catalysts, and greener solvents to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(PENTYLOXY)PHENYL]-N-{(E)-1-[5-(2-PYRIDYLSULFANYL)-2-FURYL]METHYLIDENE}AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce the imine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl and furyl positions, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-[4-(PENTYLOXY)PHENYL]-N-{(E)-1-[5-(2-PYRIDYLSULFANYL)-2-FURYL]METHYLIDENE}AMINE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[4-(PENTYLOXY)PHENYL]-N-{(E)-1-[5-(2-PYRIDYLSULFANYL)-2-FURYL]METHYLIDENE}AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.

    4-Methoxyphenethylamine: Used as a precursor in organic synthesis and has biological activity.

Uniqueness

N-[4-(PENTYLOXY)PHENYL]-N-{(E)-1-[5-(2-PYRIDYLSULFANYL)-2-FURYL]METHYLIDENE}AMINE is unique due to its combination of a pentoxyphenyl group and a pyridylsulfanyl-furyl moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse reactivity compared to similar compounds.

Properties

Molecular Formula

C21H22N2O2S

Molecular Weight

366.5 g/mol

IUPAC Name

N-(4-pentoxyphenyl)-1-(5-pyridin-2-ylsulfanylfuran-2-yl)methanimine

InChI

InChI=1S/C21H22N2O2S/c1-2-3-6-15-24-18-10-8-17(9-11-18)23-16-19-12-13-21(25-19)26-20-7-4-5-14-22-20/h4-5,7-14,16H,2-3,6,15H2,1H3

InChI Key

MJCSRUWMKDYDEL-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)N=CC2=CC=C(O2)SC3=CC=CC=N3

Origin of Product

United States

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